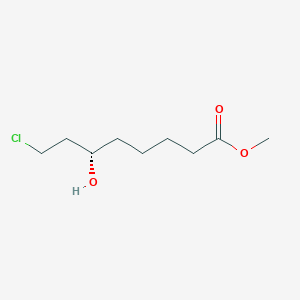
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene is a synthetic organic compound belonging to the naphthalene family Naphthalenes are characterized by their two fused benzene rings, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene typically involves multiple steps, starting from simpler naphthalene derivatives. One common method includes:
Acetoxylation: The acetoxy groups are introduced through a reaction with acetic anhydride, often under similar conditions as acetylation.
Side Chain Introduction: The methyl-pentenyl side chain can be added via a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into less oxidized forms.
Substitution: The acetoxy and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The acetyl and acetoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methyl-pentenyl side chain may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone: This compound shares a similar core structure but differs in the oxidation state and functional groups.
1,4-Naphthoquinone Derivatives: These compounds have similar naphthalene backbones but vary in their substituents and biological activities.
Uniqueness
1,4-Diacetoxy-2-acetyl-6-(4-methyl-3-pentenyl)naphthalene is unique due to its specific combination of acetyl, acetoxy, and methyl-pentenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
184901-95-9 |
|---|---|
Fórmula molecular |
C22H24O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
[3-acetyl-4-acetyloxy-7-(4-methylpent-3-enyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H24O5/c1-13(2)7-6-8-17-9-10-18-20(11-17)21(26-15(4)24)12-19(14(3)23)22(18)27-16(5)25/h7,9-12H,6,8H2,1-5H3 |
Clave InChI |
ISMPRAWACRMYRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CC2=C(C=C(C(=C2C=C1)OC(=O)C)C(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
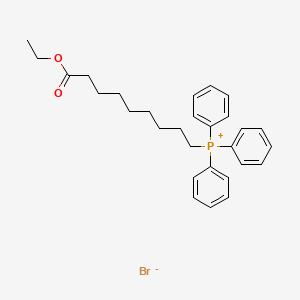
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
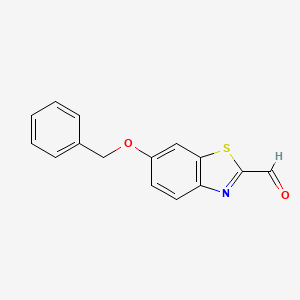

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
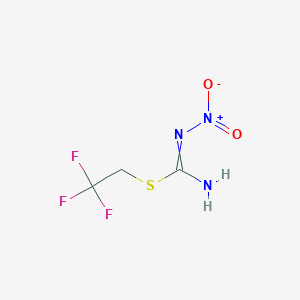
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
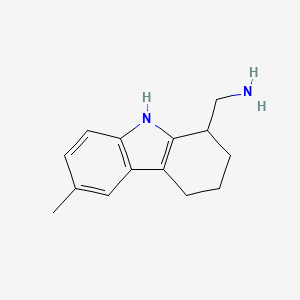
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
